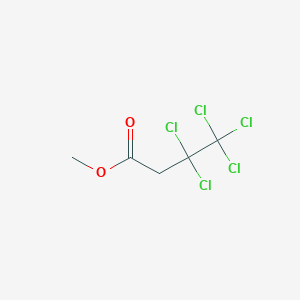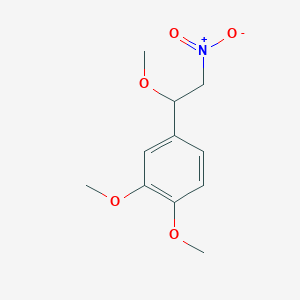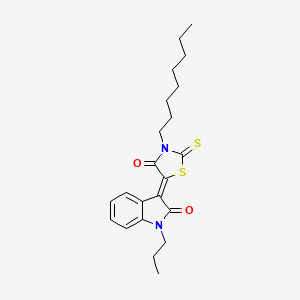
Methyl 3,3,4,4,4-pentachlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,4,4,4-pentachlorobutanoate is an organic compound characterized by its unique structure, which includes five chlorine atoms attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,4,4,4-pentachlorobutanoate typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3,4,4,4-pentachlorobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated butanoate esters.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated esters.
Aplicaciones Científicas De Investigación
Methyl 3,3,4,4,4-pentachlorobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3,3,4,4,4-pentachlorobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can influence its reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,3,4,4-tetrachlorobutanoate
- Methyl 3,3,4-trichlorobutanoate
- Methyl 3,3-dichlorobutanoate
Uniqueness
Methyl 3,3,4,4,4-pentachlorobutanoate is unique due to the presence of five chlorine atoms, which significantly impacts its chemical properties and reactivity compared to similar compounds with fewer chlorine atoms. This makes it particularly useful in specific synthetic applications where high reactivity is desired.
Propiedades
Número CAS |
6655-53-4 |
|---|---|
Fórmula molecular |
C5H5Cl5O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
methyl 3,3,4,4,4-pentachlorobutanoate |
InChI |
InChI=1S/C5H5Cl5O2/c1-12-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |
Clave InChI |
SRGGMDFJRRKOFC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)

![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)


![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)


![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974912.png)
![(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11974920.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974927.png)
